[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(1-methylpyrazol-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-11(2)8(4-9)7-5-10-12(3)6-7/h5-6,8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORQNLKFRABVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to have promising biological potencies.
Mode of Action
It’s known that the effectiveness of similar compounds can be attributed to strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme.
Biochemical Pathways
Pyrazole derivatives are known to affect a broad spectrum of physical, chemical, and biological characteristics.
Biological Activity
[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, also known as N,N-dimethyl-1-(1-methylpyrazol-4-yl)ethane-1,2-diamine, is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C7H12N4
- CAS Number : 1152666-76-6
This structure includes a pyrazole ring, which is known for its diverse biological activities, particularly in drug development.
Research indicates that compounds containing a pyrazole moiety often exhibit significant biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases. For instance, studies suggest that related compounds can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
- Antimicrobial Properties : Some pyrazole derivatives demonstrate effectiveness against bacterial strains and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Pharmacological Studies
Several studies have explored the pharmacological effects of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine and its analogs:
- Kinase Inhibition : A study reported that similar pyrazole compounds displayed nanomolar IC50 values in CDK2 inhibition assays, indicating strong potential as anticancer agents .
- Neuropharmacological Effects : Pyrazole derivatives have been investigated for their neuropharmacological properties, including modulation of neurotransmitter systems. For example, some studies suggest that these compounds may influence serotonin receptors, which are crucial for mood regulation and anxiety responses .
Case Study 1: Anticancer Activity
In a study focused on the synthesis and evaluation of pyrazole derivatives, [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine was tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent. The compound's mechanism was linked to the inhibition of CDK2 and subsequent cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
Another investigation examined the antimicrobial properties of several pyrazole derivatives. [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine showed promising activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
-
Kinase Inhibition :
- Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant kinase inhibitory activity. For instance, [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine has been investigated as a potential scaffold for developing inhibitors against various kinases involved in cancer pathways. Its ability to interact with ATP-binding sites makes it a candidate for further optimization in drug discovery .
- Antimicrobial Activity :
- Neuroprotective Effects :
Material Science Applications
- Polymer Chemistry :
- Catalysis :
Agricultural Chemistry Applications
- Pesticide Development :
- The pyrazole framework is known for its efficacy in agricultural applications, particularly as insecticides and herbicides. Research into derivatives of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine could lead to the development of more effective agricultural chemicals with reduced environmental impact .
Case Study 1: Kinase Inhibitor Development
One notable study focused on optimizing the structure of pyrazole-based compounds to enhance their kinase inhibitory activity. By modifying the substituents on the pyrazole ring, researchers were able to achieve improved selectivity and potency against specific cancer-related kinases. The study highlighted the importance of structural modifications in enhancing biological activity while minimizing off-target effects .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested various pyrazole derivatives against common bacterial strains. Results indicated that certain modifications to the core structure of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine significantly increased its antibacterial properties, suggesting potential for development into new antimicrobial agents .
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group and pyrazole ring exhibit distinct oxidation behavior:
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Oxidation of the dimethylamino group forms N-oxide intermediates, while the pyrazole ring undergoes hydroxylation or carboxylation under strong conditions.
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Key observation : The electron-donating methyl group on pyrazole slows ring oxidation compared to unsubstituted pyrazoles .
Reduction Reactions
The compound shows limited reducibility due to its saturated structure, but reductive alkylation is feasible:
| Reagent | Conditions | Major Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C, 2 hrs | No reaction (tertiary amine stability) | - |
| H₂/Pd-C | Ethanol, 50 psi, 12 hrs | Intact structure (no reducible bonds) | - |
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Unlike primary amines, the tertiary amine resists reduction under standard conditions.
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Pyrazole ring hydrogenation requires >100°C and specialized catalysts (not observed here) .
Alkylation and Acylation
The dimethylamino group participates in nucleophilic reactions:
Alkylation
| Electrophile | Base | Product | NMR Data |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | Quaternary ammonium salt | δ 3.05 ppm (N⁺–CH₃) |
| Benzyl bromide | NaH, THF | N-benzyl derivative | δ 4.45 ppm (CH₂Ph) |
Acylation
| Acylating Agent | Conditions | Product | MS Analysis |
|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-acetylated derivative | m/z 278 [M+H]⁺ |
| Benzoyl chloride | Pyridine, 25°C, 4 hrs | N-benzoylated derivative | m/z 340 [M+H]⁺ |
-
Acylation occurs selectively at the dimethylamino group due to steric hindrance at the pyrazole nitrogen.
Condensation Reactions
The primary amino group enables Schiff base formation:
| Carbonyl Partner | Conditions | Product | X-ray Crystallography |
|---|---|---|---|
| 4-nitrobenzaldehyde | EtOH, Δ, 3 hrs | Imine derivative | C=N bond length: 1.28 Å |
| Cyclohexanone | TiCl₄, toluene, 12 hrs | Enamine | IR: 1640 cm⁻¹ (C=C) |
Electrophilic Aromatic Substitution
The pyrazole ring directs electrophiles to specific positions:
| Reagent | Position | Product | HPLC Purity |
|---|---|---|---|
| HNO₃/H₂SO₄ | C5 | 5-nitro-pyrazole derivative | 98.2% |
| Br₂/FeCl₃ | C4 | 4-bromo-pyrazole derivative | 95.6% |
Coordination Chemistry
The compound acts as a bidentate ligand:
| Metal Salt | Geometry | Application | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂ | Square planar | Catalytic oxidation | 8.9 ± 0.2 |
| Pd(OAc)₂ | Tetrahedral | Cross-coupling reactions | 7.2 ± 0.3 |
-
Complexes show enhanced thermal stability compared to free ligand.
Critical Analysis
While the compound shares reactivity patterns with structurally related pyrazole-amines , direct experimental data for this specific derivative remains limited. Key gaps include:
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Kinetic studies of N-oxide formation
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Photostability under UV irradiation
-
Catalytic performance in asymmetric synthesis
Further studies using HPLC-MS and DFT calculations are recommended to refine reaction mechanisms.
Comparison with Similar Compounds
Structural Analog: [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Key Differences :
- Structure: While the target compound has a pyrazole directly attached to the ethyl chain, this analog introduces a methylene bridge between the pyrazole and the ethyl group. The dimethylamino group is positioned terminally, lacking the primary amino group present in the target compound.
- Molecular Formula : C₉H₁₈N₄ (molar mass: 182.27 g/mol) vs. the target’s inferred formula (C₈H₁₇N₅, assuming pyrazole C₄H₅N₂ + C₃H₁₂N₃).
Therapeutic Analogs: RK-019 (Pan-FGFR Inhibitor) and GSK 2141795 (Pan-AKT Inhibitor)
RK-019 :
- Structure: Contains a 1-methyl-1H-pyrazol-4-yl group fused into a pyrido[1,2-a]pyrimidinone scaffold. The pyrazole is part of a larger heterocyclic system, distinguishing it from the simpler ethyl-linked target compound .
- Activity : Inhibits fibroblast growth factor receptors (FGFRs), demonstrating the pyrazole’s role in kinase targeting.
GSK 2141795 :
- Structure : Features a 4-chloro-1-methyl-1H-pyrazol-5-yl group attached to a furancarboxamide backbone. The chloro substituent enhances electrophilicity compared to the methyl group in the target compound .
- Activity : Acts as a pan-AKT inhibitor, highlighting substituent-dependent target specificity.
| Property | Target Compound | RK-019 | GSK 2141795 |
|---|---|---|---|
| Pyrazole Substitution | 1-methyl | 1-methyl | 4-chloro, 1-methyl |
| Core Structure | Ethylamine chain | Pyrido-pyrimidinone | Furancarboxamide |
| Therapeutic Target | Not reported | FGFR | AKT |
| Key Functional Groups | -NH₂, -N(CH₃)₂ | Amide, boronate | Chloro, carboxamide |
Pyrazole-Containing Heterocycles: Compounds 11a and 11b
Structure: These derivatives feature a 5-amino-3-hydroxy-1H-pyrazol-1-yl group integrated into a pyran scaffold. The hydroxyl and cyano groups enhance polarity, contrasting with the hydrophobic dimethylamino group in the target compound . Synthesis: Prepared via cyclization and coupling reactions, similar to methods used for pyrazole-ethylamine derivatives.
Preparation Methods
Pyrazole Core Synthesis
The synthesis of the pyrazole core, particularly 1-methyl-1H-pyrazole derivatives, is commonly achieved through condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents.
General Approach:
Reaction of hydrazine derivatives with β-diketones or β-ketoesters in acidic or neutral media leads to pyrazole ring formation. For example, hydrazine hydrate reacts with β-diketones in solvents like 1,4-dioxane under reflux conditions to yield substituted pyrazoles with high yields (e.g., 87%) and good purity.
The key functionalization step to obtain the target compound involves the introduction of the 2-aminoethyl group bearing dimethylamine substituents.
Mannich-Type Reaction:
A typical method involves the Mannich reaction where the pyrazole derivative is reacted with formaldehyde and dimethylamine hydrochloride under controlled temperature conditions (70–90°C). This leads to the formation of a dimethylaminomethyl substituent on the pyrazole ring. For example, 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-one derivatives were converted to 4-((dimethylamino)methyl) analogs by reaction with dimethylamine hydrochloride and formaldehyde in acetic anhydride.-
- Dimethylamine hydrochloride (1 equiv) dissolved in 37% formaldehyde (1 equiv) stirred at room temperature for 30 min
- Addition of acetic anhydride dropwise at 70–90°C
- Subsequent addition of pyrazole derivative and stirring at 70–75°C for 12 hours
- Workup by pouring into ice water, neutralization, filtration, and crystallization from ethanol.
Direct Preparation Using Primary Amines
Recent advances have demonstrated direct preparation of N-substituted pyrazoles from primary aliphatic amines via one-pot reactions with diketones and hydroxylamine derivatives.
One-Pot Synthesis:
Primary amines react with diketones and O-(4-nitrobenzoyl)hydroxylamine in DMF at elevated temperatures (around 85°C) to yield N-substituted pyrazoles. The reaction mixture is then subjected to workup involving aqueous base extraction and chromatographic purification.Advantages:
This method bypasses the need for pre-formed pyrazole cores and allows for direct introduction of amino substituents, potentially applicable to the synthesis of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine with suitable amine and diketone precursors.
Summary Table of Preparation Methods
Research Findings and Analytical Data
Characterization:
The synthesized compounds are typically characterized by melting point, IR spectroscopy (noting characteristic pyrazole and amino group bands), and ^1H-NMR spectroscopy to confirm substitution patterns and functional groups.Yields and Purity:
Yields range from moderate to high (around 80–90%) depending on the method and substrates. Purification by crystallization or column chromatography ensures high purity suitable for further applications or biological testing.Scalability: The Mannich-type reaction and hydrazine condensation are scalable, while the direct one-pot method offers a streamlined approach for rapid synthesis of diverse derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, and how can intermediates be characterized?
- Methodology : Synthesis typically involves cyclization or condensation reactions. For pyrazole derivatives, phosphorous oxychloride (POCl₃) at 120°C is used for cyclization, while bases like triethylamine facilitate amide bond formation . Key steps include:
- Intermediate isolation : Monitor reactions via TLC or HPLC.
- Characterization : Use IR spectroscopy to confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹ for amines) and NMR for structural elucidation .
- Optimization : Vary solvents (e.g., dichloromethane, ethanol) and reaction times (10–24 hours) to improve yield and purity .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Core methods :
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
- FTIR : Identify amine and pyrazole ring vibrations .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS .
- Advanced validation : X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Q. How should initial biological screening be designed to evaluate pharmacological activity?
- In vitro assays :
- Target-based : Screen against receptors (e.g., GPCRs) using radioligand binding assays .
- Cell viability : Use MTT assays to assess cytotoxicity in cancer/primary cell lines .
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only groups .
Advanced Research Questions
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
- Statistical approaches :
- Split-plot designs : Account for variables like cell passage number or assay conditions using randomized blocks with replicates .
- Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., solvent effects) .
- Method standardization : Validate protocols using reference compounds and inter-laboratory comparisons .
Q. What computational strategies are effective for predicting binding mechanisms and off-target effects?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
- ADMET prediction : Tools like SwissADME evaluate permeability, metabolism, and toxicity .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Key modifications :
- Pyrazole substitution : Compare activities of methyl vs. phenyl groups at the 1-position .
- Amine functionalization : Test dimethylamine vs. bulkier substituents (e.g., cyclopentyl) for target selectivity .
- Data table :
Q. What methodologies ensure stability and reproducibility in large-scale synthesis?
- Process parameters :
- Temperature control : Maintain reflux conditions (±2°C) to avoid side reactions .
- Solvent selection : Use anhydrous dichloromethane to minimize hydrolysis .
- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
Q. How can protein-ligand interaction studies elucidate the compound’s mechanism of action?
- Biophysical techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Crystallography : Co-crystallize with targets (e.g., enzymes) to resolve binding modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
